molecular formula C4H4N4O4S B14365571 2,5-Dinitrothiophene-3,4-diamine CAS No. 90069-93-5

2,5-Dinitrothiophene-3,4-diamine

Cat. No.: B14365571
CAS No.: 90069-93-5
M. Wt: 204.17 g/mol
InChI Key: JHEAFNCQBDTMHC-UHFFFAOYSA-N
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Description

2,5-Dinitrothiophene-3,4-diamine is an organic compound that belongs to the class of nitrothiophenes This compound is characterized by the presence of two nitro groups and two amino groups attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dinitrothiophene-3,4-diamine typically involves the nitration of thiophene derivatives followed by reduction. One common method is the nitration of 2,5-dihalothiophenes using fuming sulfuric acid and nitric acid at controlled temperatures to yield 2,5-dihalo-3,4-dinitrothiophenes . The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dinitrothiophene-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reducing Agents: Tin(II) chloride, iron powder

    Acidic Conditions: Hydrochloric acid, sulfuric acid

Major Products:

    Reduction Products: 2,5-Diaminothiophene-3,4-diamine

    Substitution Products: Various substituted thiophene derivatives

Mechanism of Action

The mechanism of action of 2,5-Dinitrothiophene-3,4-diamine involves its interaction with various molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino groups can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Comparison with Similar Compounds

  • 2,5-Dibromo-3,4-dinitrothiophene
  • 2,5-Dichloro-3,4-dinitrothiophene
  • 2-Bromo-5-chloro-3,4-dinitrothiophene

Comparison: 2,5-Dinitrothiophene-3,4-diamine is unique due to the presence of both nitro and amino groups on the thiophene ring, which allows for a diverse range of chemical reactions and applications. In contrast, similar compounds like 2,5-Dibromo-3,4-dinitrothiophene and 2,5-Dichloro-3,4-dinitrothiophene primarily feature halogen substituents, which influence their reactivity and applications differently .

Properties

CAS No.

90069-93-5

Molecular Formula

C4H4N4O4S

Molecular Weight

204.17 g/mol

IUPAC Name

2,5-dinitrothiophene-3,4-diamine

InChI

InChI=1S/C4H4N4O4S/c5-1-2(6)4(8(11)12)13-3(1)7(9)10/h5-6H2

InChI Key

JHEAFNCQBDTMHC-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=C1N)[N+](=O)[O-])[N+](=O)[O-])N

Origin of Product

United States

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